

An In-depth Technical Guide to 2-(hexan-3-yloxycarbonyl)benzoic Acid

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Compound of Interest

Compound Name: 2-hexan-3-yloxycarbonylbenzoic acid

Cat. No.: B047135

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(hexan-3-yloxycarbonyl)benzoic acid, a member of the diverse family of benzoic acid derivatives. While a specific CAS number for this exact isomer is not readily available in public databases, this document extrapolates information from closely related isomers and the broader class of 2-alkoxycarbonylbenzoic acids to provide a thorough understanding of its synthesis, characterization, and potential therapeutic applications.

Physicochemical Properties

The physicochemical properties of 2-(hexan-3-yloxycarbonyl)benzoic acid can be inferred from its isomers, such as 2-((hexyloxy)carbonyl)benzoic acid and 2-((hexan-2-yloxy)carbonyl)benzoic acid.

Property	Value (Estimated or from Isomers)	Reference
Molecular Formula	C ₁₄ H ₁₈ O ₄	N/A
Molecular Weight	250.29 g/mol	N/A
CAS Number	Not available	N/A
Isomer CAS No.	2-((hexyloxy)carbonyl)benzoic acid: 24539-57-9	N/A
Isomer CAS No.	2-((hexan-2-yloxy)carbonyl)benzoic acid: 856637-76-8	N/A
Appearance	Likely a solid or oil at room temperature	N/A
Solubility	Expected to be soluble in organic solvents like methanol, ethanol, and dichloromethane.	N/A

Synthesis and Characterization

The synthesis of 2-(hexan-3-yloxy)carbonylbenzoic acid can be achieved through established esterification methods. A plausible synthetic route involves the reaction of phthalic anhydride with 3-hexanol.

Experimental Protocol: Synthesis via Alcoholysis of Phthalic Anhydride

This procedure is a general method for the synthesis of monoesters of phthalic acid.

Materials:

- Phthalic anhydride
- 3-Hexanol (sec-Hexyl alcohol)

- Toluene (or another suitable solvent)
- Anhydrous sodium sulfate
- Hydrochloric acid (concentrated)

Procedure:

- A mixture of phthalic anhydride (10 mmol) and 3-hexanol (32 mmol) in toluene (50 mL) is heated under reflux for 4 hours.
- After cooling to room temperature, the reaction mixture is diluted with fresh toluene (25 mL).
- The organic layer is washed with water (2 x 25 mL) in a separatory funnel.
- The organic layer is dried over anhydrous sodium sulfate and the solvent is evaporated to yield the crude product.
- The residue is treated with water (10 mL) and acidified with a dropwise addition of concentrated HCl to precipitate the monoester.
- The product is filtered, washed with water, and dried.

Characterization Techniques

The structural confirmation and purity assessment of the synthesized 2-(hexan-3-yloxycarbonyl)benzoic acid would typically involve the following analytical techniques:

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: Expected to show characteristic peaks for the aromatic protons of the benzoic acid ring, the methine proton of the hexan-3-yloxy group, and the various methylene and methyl protons of the hexyl chain.
 - ^{13}C NMR: Would provide distinct signals for the carbonyl carbons of the ester and carboxylic acid, the aromatic carbons, and the carbons of the alkyl chain.
- Mass Spectrometry (MS):

- The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of the compound.
- Common fragmentation patterns for benzoic acid esters include the loss of the alkoxy group and cleavage of the ester bond.
- High-Performance Liquid Chromatography (HPLC):
 - A reversed-phase HPLC method can be developed to assess the purity of the compound and to separate it from isomers or impurities. A C18 column with a mobile phase of acetonitrile and water with an acid modifier like trifluoroacetic acid is a common starting point.

Potential Therapeutic Applications and Signaling Pathways

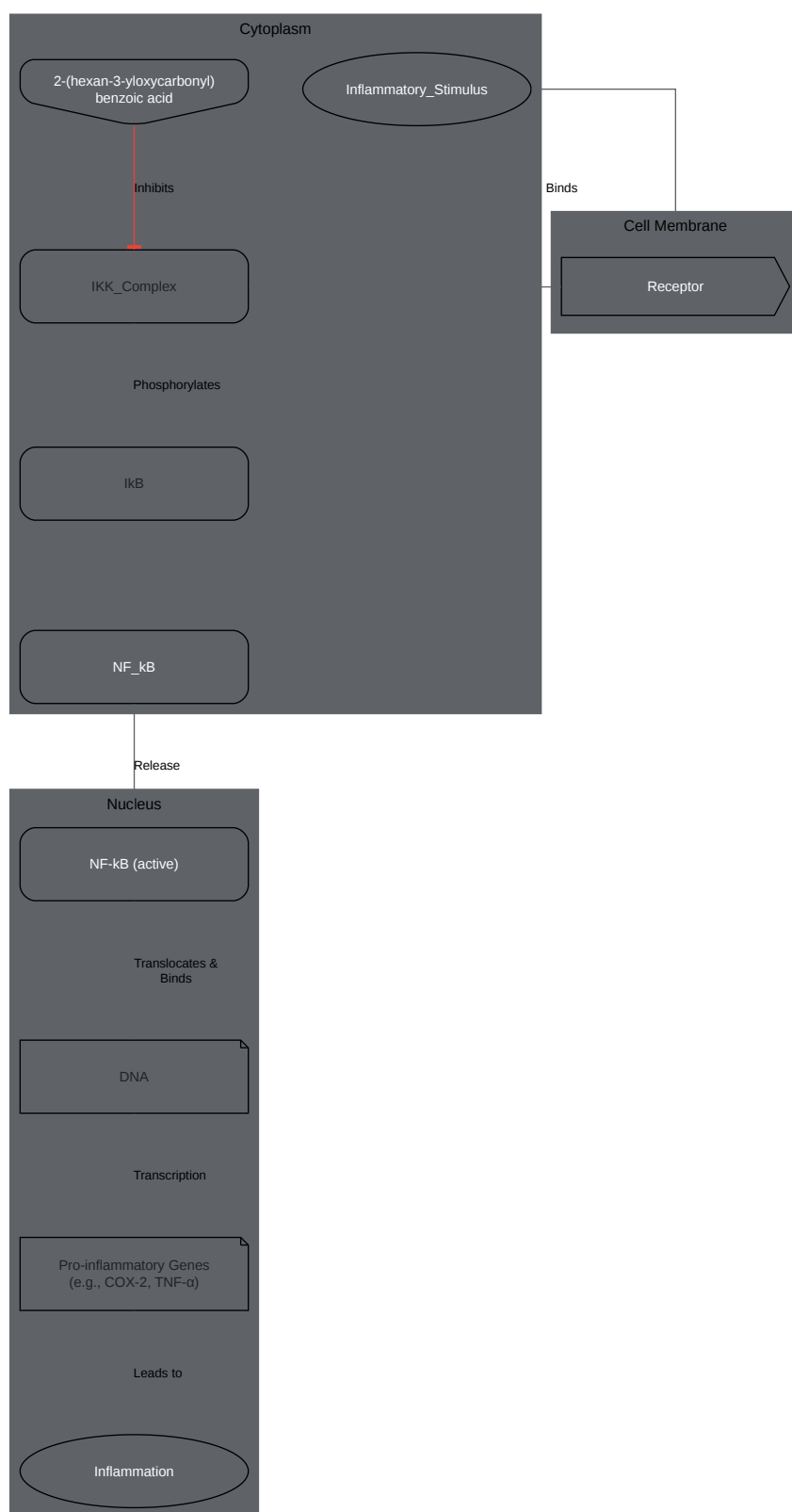
Benzoic acid derivatives are a well-established class of compounds with a broad range of biological activities, making them attractive scaffolds in drug discovery. Their applications span anti-inflammatory, neuroprotective, and enzyme inhibitory roles.

Anti-inflammatory Activity

Many benzoic acid derivatives exhibit anti-inflammatory properties. These effects are often mediated through the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2), or by modulating pro-inflammatory signaling pathways.

Potential Signaling Pathway: NF- κ B Inhibition

The Nuclear Factor-kappa B (NF- κ B) signaling pathway is a central regulator of inflammation. Inhibition of this pathway is a common mechanism for anti-inflammatory drugs. A hypothetical mechanism for a benzoic acid derivative is depicted below.



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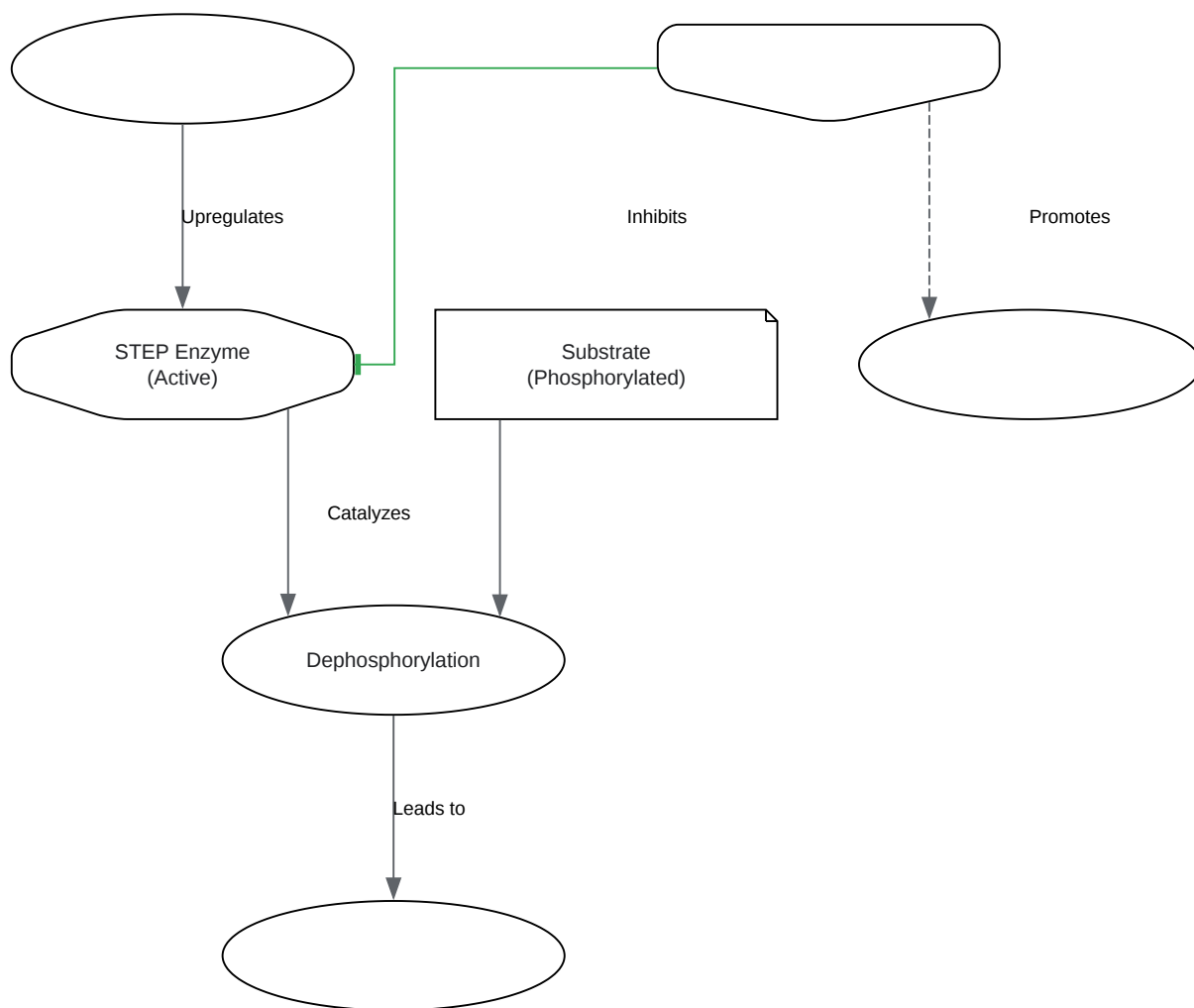
Caption: Hypothetical inhibition of the NF-κB signaling pathway.

Neuroprotective Effects

Several benzoic acid derivatives have demonstrated neuroprotective properties, making them potential candidates for the treatment of neurodegenerative diseases.^{[1][2]} These effects can be attributed to various mechanisms, including the inhibition of enzymes like acetylcholinesterase (AChE) or the modulation of pathways involved in oxidative stress and apoptosis.^[1]

Potential Signaling Pathway: Enzyme Inhibition in Neurodegeneration

As an example, benzoic acid derivatives have been shown to act as inhibitors of striatal-enriched protein tyrosine phosphatase (STEP), an enzyme implicated in neurodegenerative disorders.^[2]

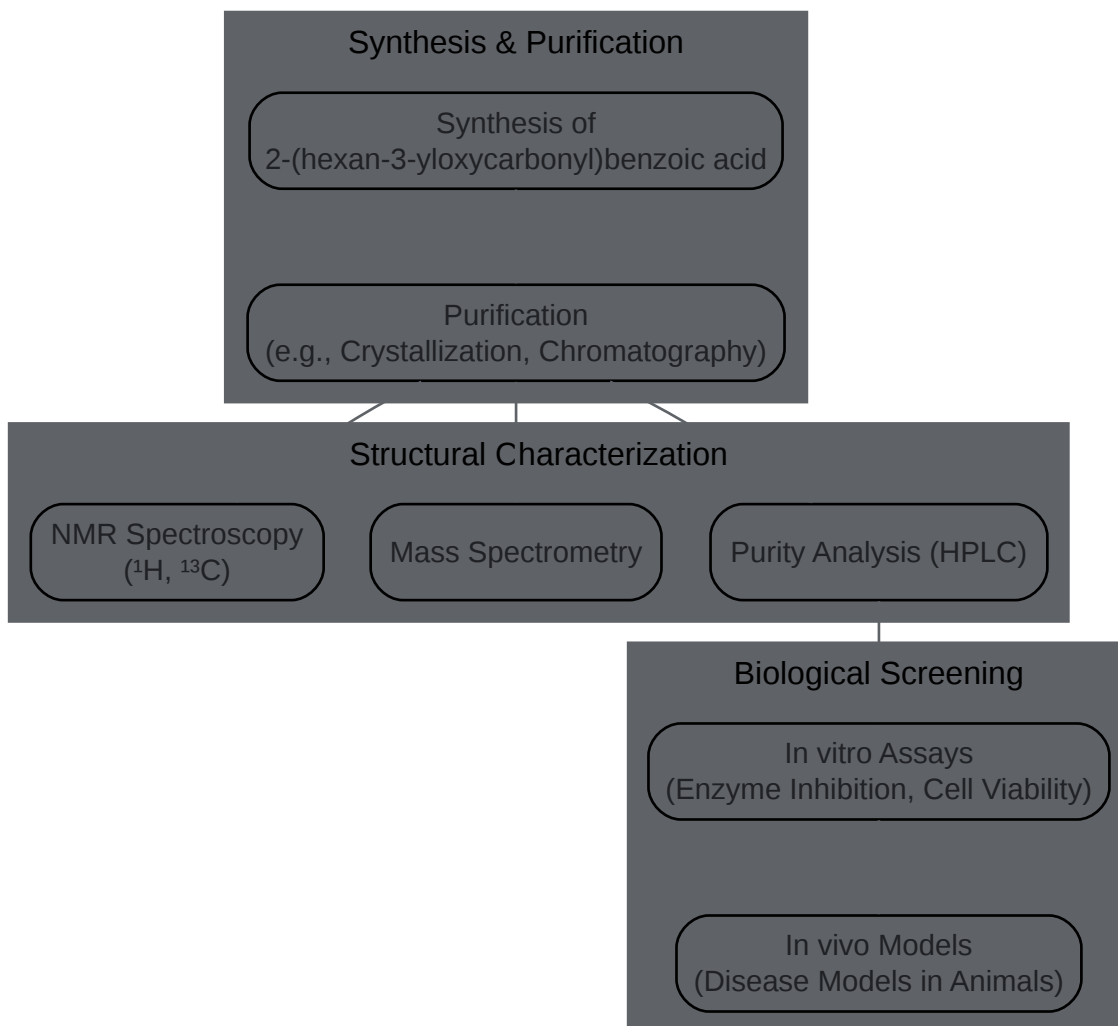


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Caption: Potential neuroprotective mechanism via STEP inhibition.

Logical Workflow for Synthesis and Screening

The development of novel benzoic acid derivatives for therapeutic use follows a structured workflow from synthesis to biological evaluation.



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Caption: Workflow for synthesis and biological evaluation.

In conclusion, while specific data for 2-(hexan-3-yloxycarbonyl)benzoic acid is limited, a comprehensive understanding can be built upon the extensive research into its structural analogs and the broader class of benzoic acid derivatives. The synthetic accessibility and diverse biological activities of this chemical family make it a continued area of interest for researchers in medicinal chemistry and drug development.

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References

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